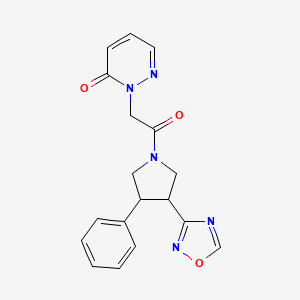

2-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core linked to a substituted pyrrolidine moiety via a ketone-containing ethyl chain. The molecule integrates a 1,2,4-oxadiazole ring within the pyrrolidine structure and a phenyl substituent at the pyrrolidine’s 4-position. These functional groups confer unique physicochemical and biological properties. The pyridazinone scaffold is well-documented for its pharmacological relevance, including kinase inhibition and cardiovascular activity, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

2-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-16-7-4-8-20-23(16)11-17(25)22-9-14(13-5-2-1-3-6-13)15(10-22)18-19-12-26-21-18/h1-8,12,14-15H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYBTXYPFKORML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CN2C(=O)C=CC=N2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel derivative of oxadiazole, a class known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring fused with a pyrrolidine and pyridazine moiety. Its structural complexity contributes to its biological activities, which are explored in various studies.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities including:

- Antioxidant Properties : Oxadiazoles have shown significant antioxidant capabilities, which are crucial for combating oxidative stress-related diseases .

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, one study highlighted the anticancer effects against pancreatic cancer cell lines (PANC-1) with notable apoptotic signaling pathways involved .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes such as cholinesterases and glucosidases. Inhibitory activity against these enzymes suggests potential applications in managing conditions like diabetes and Alzheimer's disease .

Antioxidant Activity

The antioxidant activity was assessed using various assays including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. The findings indicated that the compound exhibited significant free radical scavenging abilities, making it a candidate for further investigation in oxidative stress-related conditions .

Anticancer Studies

In vitro studies have shown that the compound effectively inhibits the growth of cancer cells. The mechanism involves induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis revealing increased annexin V-positive cells in treated groups .

Enzyme Inhibition Studies

The enzyme inhibitory effects were evaluated through various assays:

- Cholinesterase Inhibition : The compound demonstrated potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment.

- Glucosidase Inhibition : Significant inhibition was observed against glucosidase, indicating potential benefits in managing diabetes .

Case Studies and Experimental Data

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antioxidant Assay | Significant antioxidant activity measured by CUPRAC assay. |

| Study 2 | Cancer Cell Line (PANC-1) | Induced apoptosis with enhanced annexin V positivity. |

| Study 3 | Enzyme Inhibition | Strong AChE and glucosidase inhibition observed. |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in oxidative stress and cellular signaling pathways. Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes and receptors, enhancing its pharmacological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique combination of oxadiazole and pyridazine moieties, which are known for their diverse biological activities. The molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and interaction with biological targets.

Pharmacological Applications

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties. For instance, certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process . The compound may similarly possess anti-inflammatory activity due to its structural similarities with known COX inhibitors.

- Analgesic Properties :

- Neuroprotective Potential :

Material Science Applications

- Organic Electronics :

- Fluorescent Probes :

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial activity, suggesting that similar modifications could be applied to 2-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one for improved efficacy .

Study 2: Anti-inflammatory Mechanisms

Research highlighted in Pharmacology Reports examined the anti-inflammatory effects of pyridazinone derivatives. The study found that specific substitutions on the pyridazine core led to increased selectivity for COX-2 inhibition over COX-1, indicating a potential pathway for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .

Comparison with Similar Compounds

Structural Analogues of Pyridazin-3(2H)-ones

Pyridazin-3(2H)-ones are a class of nitrogen-containing heterocycles with demonstrated bioactivity. Below is a comparative analysis of the target compound with structurally related analogues:

Key Observations :

- Synthetic Flexibility: The target compound’s synthesis is more complex than simpler pyridazinones (e.g., 3a-3h), requiring precise cyclization to form the 1,2,4-oxadiazole-pyrrolidine hybrid. In contrast, alkylation of pyridazinones (as in ) is a one-step reaction under mild conditions .

- For instance, the 1,2,4-oxadiazole moiety is associated with kinase inhibition (e.g., PI3K, mTOR), as seen in patent compounds like 2-(2-ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

- Metabolic Stability : The oxadiazole ring in the target compound may enhance metabolic stability compared to benzoxazole-containing analogues, as oxadiazoles resist oxidative degradation in vivo.

Pharmacokinetic and Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Solubility : The ketone and oxadiazole groups may enhance aqueous solubility relative to purely aromatic systems (e.g., benzoxazole derivatives in ).

Patent Landscape and Therapeutic Relevance

The 2023 patent () highlights the pharmaceutical interest in pyridazinone and pyrido-pyrimidinone derivatives for kinase modulation.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with 1,2,4-oxadiazole precursors. A common approach includes:

- Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization of nitrile oxides with amidoximes under microwave irradiation (60–80°C, 2–4 hours) .

- Step 2 : Coupling the pyrrolidine-oxadiazole intermediate with a pyridazinone moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Critical factors : Temperature control (<10°C) during coupling prevents epimerization, while solvent purity (>99.9%) ensures reproducibility. Yields range from 45–65% due to steric hindrance from the phenyl group .

Q. What analytical techniques are essential for structural validation?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the oxadiazole and pyrrolidine rings. Key signals include δ 8.2–8.5 ppm (pyridazinone C-H) and δ 3.7–4.1 ppm (pyrrolidine N-CH2) .

- X-ray crystallography : Resolves stereochemistry at the pyrrolidine C4 position (R-configuration preferred) and verifies planarity of the oxadiazole ring .

- HRMS : Molecular ion [M+H]+ at m/z 393.1324 (calculated) confirms the formula C20H17N5O3 .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Enzyme inhibition : Screen against phosphodiesterase (PDE) isoforms (e.g., PDE4B, IC50 < 1 µM) due to structural similarity to pyridazinone-based inhibitors .

- Cellular assays : Evaluate cytotoxicity (MTT assay, HeLa cells) and anti-inflammatory activity (TNF-α suppression in RAW264.7 macrophages) at 10–100 µM .

Advanced Research Questions

Q. How can synthetic yields be improved for unstable intermediates?

- Stabilization strategies : Use protecting groups (e.g., Boc for pyrrolidine nitrogen) during cyclization to prevent decomposition .

- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for nitrile oxide cyclization, improving yields by 15–20% compared to batch methods .

- In-situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Oxadiazole substitution : Replacing the 3-position oxadiazole with thiadiazole reduces PDE4B affinity by 10-fold, indicating hydrogen bonding is critical .

- Phenyl group (C4) : Para-substituted electron-withdrawing groups (e.g., -NO2) enhance cellular permeability (logP increases from 2.1 to 2.9) but reduce solubility .

- Pyridazinone modification : Methylation at N2 abolishes activity, highlighting the importance of the lactam hydrogen for target binding .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolic stability : LC-MS/MS identifies rapid hepatic glucuronidation of the pyridazinone ring in murine models (t1/2 = 15 minutes), explaining reduced in vivo efficacy .

- Prodrug design : Acetylation of the pyrrolidine nitrogen increases plasma stability (t1/2 = 2.1 hours) and restores activity in zebrafish inflammation models .

Q. What computational methods predict off-target interactions?

- Molecular docking : AutoDock Vina identifies potential off-target binding to carbonic anhydrase IX (docking score = −9.2 kcal/mol) due to the sulfonamide-like oxadiazole .

- MD simulations : 100-ns simulations in explicit solvent reveal stable interactions with PDE4B’s catalytic domain (RMSD < 2.0 Å) but transient binding to hERG channels, suggesting cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.